molecular formula C14H12F3NO B12563864 2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide CAS No. 159651-16-8

2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide

Cat. No.: B12563864
CAS No.: 159651-16-8
M. Wt: 267.25 g/mol
InChI Key: TZJDPINGAICDGC-SECBINFHSA-N
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Description

2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a naphthyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a naphthyl-containing chiral amine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the trifluoromethyl group or the naphthyl moiety.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl and naphthyl groups into target molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the naphthyl moiety can contribute to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: A simpler analog with a trifluoromethyl group but lacking the naphthyl moiety.

    2,2,2-Trifluoro-N-methylacetamide: Contains a methyl group instead of the naphthyl moiety.

    (1-Naphthalen-1-yl-ethyl)-(2,2,2-trifluoro-1-phenyl-ethylidene)-amine: A structurally related compound with a phenyl group.

Uniqueness

2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide is unique due to the combination of the trifluoromethyl group and the naphthyl moiety, which imparts distinct chemical and physical properties. This combination can enhance the compound’s reactivity, stability, and potential bioactivity compared to its simpler analogs.

Properties

CAS No.

159651-16-8

Molecular Formula

C14H12F3NO

Molecular Weight

267.25 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(1R)-1-naphthalen-2-ylethyl]acetamide

InChI

InChI=1S/C14H12F3NO/c1-9(18-13(19)14(15,16)17)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H,18,19)/t9-/m1/s1

InChI Key

TZJDPINGAICDGC-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2C=C1)NC(=O)C(F)(F)F

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C(F)(F)F

Origin of Product

United States

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